N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide
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Overview
Description
“N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide” is a chemical compound with the molecular formula C23H16N2O6 . It has an average mass of 416.383 Da and a monoisotopic mass of 416.100830 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, as indicated by its molecular formula C23H16N2O6 . Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available literature. Benzofuran derivatives have been studied extensively, and they are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available literature. Information on its solubility, melting point, boiling point, and other physical and chemical properties would typically be determined through experimental analysis .Scientific Research Applications
Benzofuran Derivatives in Antimicrobial Therapy
Benzofuran and its derivatives exhibit significant potential in antimicrobial therapy. These compounds, characterized by their unique structural features, have been found suitable for a broad range of biological and pharmacological applications. Notably, benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin have been utilized in treating skin diseases, including cancer and psoriasis. This underlines the versatility of benzofuran scaffolds in drug discovery, particularly for designing efficient antimicrobial agents targeting various clinically approved pathogens (Hiremathad et al., 2015).
Benzofuran Derivatives in Organic Synthesis and Drug Development
The synthesis and properties of aurones, closely related to benzofuran derivatives, have been systematically reviewed, highlighting their significance in organic synthesis. Aurones, derived from benzofuran, are precursors for various compounds with extensive applications in medicinal chemistry. The study provides a comprehensive overview of the reactions involving electrophiles, nucleophiles, and reduction processes, emphasizing the role of benzofuran derivatives in the development of new pharmacological agents (Popova et al., 2019).
Environmental Impact and Degradation
Parabens, which share structural similarities with the mentioned compound through their benzoyl component, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Although not directly related to the specific compound , the environmental persistence and potential endocrine-disrupting effects of parabens highlight the importance of understanding the ecological impact of chemically related substances. This knowledge is crucial for assessing the safety and suitability of such compounds in various applications, including pharmaceuticals (Haman et al., 2015).
Future Directions
Benzofuran derivatives, including “N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide”, present a rich field for future research. These compounds have been found to exhibit various biological activities, making them potential candidates for drug development . Future research could focus on elucidating the biological activity and potential therapeutic applications of this compound.
Properties
IUPAC Name |
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6/c1-30-17-9-5-6-14(13-17)21(26)22-20(18-10-2-3-11-19(18)31-22)24-23(27)15-7-4-8-16(12-15)25(28)29/h2-13H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWUNQRHAIRHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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